Hydroxy Saxagliptin-15N,D2 Hydrochloride

Description

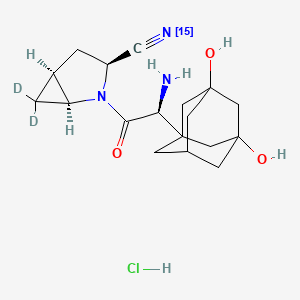

Hydroxy Saxagliptin-15N,D2 Hydrochloride is a stable isotopically labeled derivative of Saxagliptin Hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes mellitus treatment. This compound incorporates two deuterium atoms (D2) and one nitrogen-15 (15N) isotope, enhancing its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies . The isotopic labeling minimizes interference with the parent compound during analysis, enabling precise quantification in biological matrices .

Properties

CAS No. |

1309934-05-1 |

|---|---|

Molecular Formula |

C18H26ClN3O3 |

Molecular Weight |

370.879 |

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,19+1; |

InChI Key |

WCCKQMJRTRWMMX-KMIYNVIPSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |

Synonyms |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 Hydrochloride; BMS 510849-15N,D2 Hydrochloride; 5-Hydroxy Saxagliptin-15N,D2 Hydrochloride; BMS 510849-15N,D2 Hydrochlorid |

Origin of Product |

United States |

Scientific Research Applications

Pharmacokinetics and Metabolism

Hydroxy Saxagliptin-15N,D2 Hydrochloride serves as a valuable tool in pharmacokinetic studies due to its stable isotope labeling. The incorporation of deuterium and nitrogen isotopes allows for precise tracking of the compound's metabolic pathways and its interactions within biological systems. This is particularly useful in:

- Metabolic Studies : Understanding the metabolic fate of saxagliptin in vivo, which can help elucidate its pharmacological effects and inform dosing regimens.

- Bioavailability Assessments : Evaluating the absorption and distribution characteristics of saxagliptin when administered with other compounds or therapies.

Clinical Research Applications

Recent studies have highlighted the efficacy of saxagliptin, including its hydroxy derivative, in various therapeutic contexts:

- Type 2 Diabetes Management : Hydroxy Saxagliptin has been shown to improve glycemic control by enhancing insulin secretion and reducing glucagon levels. A study indicated that combining saxagliptin with vitamin D preserved pancreatic β-cell function in patients with autoimmune type 1 diabetes, suggesting broader applications beyond type 2 diabetes management .

- Cardiovascular Safety : The cardiovascular safety profile of saxagliptin has been extensively studied. In a large-scale clinical trial involving over 16,000 patients, saxagliptin did not significantly increase the risk of major cardiovascular events compared to placebo . This finding supports its use in diabetic patients who are at risk for cardiovascular complications.

- Combination Therapies : Hydroxy Saxagliptin is being investigated for use in combination with other antihyperglycemic agents. For example, studies have explored its effects when used alongside metformin or SGLT2 inhibitors, demonstrating enhanced glycemic control without significant adverse effects.

Table 1: Summary of Clinical Studies Involving Hydroxy Saxagliptin

Safety Profile

Safety assessments have consistently shown that Hydroxy Saxagliptin exhibits a tolerable side effect profile similar to that of its parent compound, saxagliptin. Common side effects include gastrointestinal disturbances and potential risk for pancreatitis, although rates are comparable to placebo groups . Ongoing surveillance is essential to monitor long-term safety outcomes.

Comparison with Similar Compounds

Structural and Isotopic Analogues

Saxagliptin Hydrochloride (Parent Compound)

- CAS No.: 709031-78-7

- Molecular Formula : C₁₈H₂₅N₃O₂·HCl

- Molecular Weight : 408.9 g/mol

- Application : Clinically used as an antidiabetic agent (DPP-4 inhibitor) at doses of 2.5–5 mg/day .

- Key Differences : Lacks isotopic labeling, limiting its use in advanced pharmacokinetic studies.

Hydroxy Saxagliptin-15N,D2 Hydrochloride

- CAS No.: Not explicitly provided (Product Code: 3150)

- Molecular Formula: Presumed as C₁₈H₂₃D₂N₂¹⁵NO₂·HCl (based on isotopic substitution)

- Molecular Weight : ~412–415 g/mol (estimated increase due to 15N and D2)

- Application : Primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Saxagliptin and its metabolites in plasma .

3-Hydroxy Detomidine-15N₂,D2 Hydrochloride

- CAS No.: TRC-H825342

- Molecular Formula : C₁₂H₁₃D₂Cl¹⁵N₂O

- Molecular Weight : 242.71 g/mol

- Application : Stable isotope-labeled metabolite for veterinary pharmacology research .

Hydrazine-15N₂ Dihydrochloride

- CAS No.: 287488-18-0

- Molecular Formula : Cl₂H₆¹⁵N₂

- Molecular Weight : 106.95 g/mol

- Application : Analytical reagent in nuclear magnetic resonance (NMR) and MS studies .

Analytical Utility

| Parameter | Hydroxy Saxagliptin-15N,D2 HCl | Saxagliptin HCl | 3-Hydroxy Detomidine-15N₂,D2 HCl |

|---|---|---|---|

| Chromatographic Retention | Slightly delayed due to deuterium | Baseline retention | Distinct retention in LC-MS |

| Mass Spectrometry (m/z) | +3 Da (D2) and +1 Da (15N) shifts | Unmodified | +4 Da (D2 + 15N₂) shift |

| Primary Use | Internal standard in bioanalysis | Therapeutic agent | Metabolite tracing in veterinary studies |

- RP-HPLC Methods : Hydroxy Saxagliptin-15N,D2 HCl is analyzed using validated RP-HPLC protocols similar to Saxagliptin HCl, with mobile phases containing acetonitrile and phosphate buffers (pH 4.3–6.0) . Isotopic labeling ensures baseline separation from the parent compound, critical for avoiding matrix interference .

Pharmacokinetic and Metabolic Differences

- Metabolic Stability: Deuterium labeling in Hydroxy Saxagliptin-15N,D2 HCl reduces metabolic degradation rates (deuterium isotope effect), prolonging detection windows in tracer studies compared to non-labeled Saxagliptin .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling Hydroxy Saxagliptin-15N,D2 Hydrochloride in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or respiratory protection (e.g., N95 masks) to avoid inhalation of particulates, as the compound may cause allergic reactions .

- Storage : Store in a cool, dry environment (2–8°C) in airtight containers to prevent degradation. Avoid exposure to moisture and incompatible substances (e.g., strong oxidizers) .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Decontaminate spills using absorbent materials (e.g., vermiculite) and dispose of contaminated materials via approved chemical waste streams .

Q. How can researchers confirm the isotopic purity (15N and D2 labeling) of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution LC-MS or MALDI-TOF to verify isotopic enrichment. Compare observed isotopic peaks (e.g., +2 Da for D2, +1 for 15N) against theoretical distributions .

- Nuclear Magnetic Resonance (NMR) : Employ 15N NMR and 2H NMR to confirm isotopic incorporation. For example, 15N-labeled sites should exhibit distinct splitting patterns in 1H-15N HSQC spectra .

- Elemental Analysis : Validate deuterium content via combustion analysis and isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data for this compound across preclinical models?

- Methodological Answer :

- Experimental Design : Standardize dosing protocols (e.g., oral vs. intravenous) across models. Use radiolabeled (14C) analogs to track metabolite formation and bioavailability differences .

- Data Normalization : Adjust PK parameters (e.g., Cmax, AUC) for species-specific factors like metabolic rate and plasma protein binding. Cross-validate using in vitro hepatocyte assays .

- Contradiction Analysis : If bioavailability varies, investigate pH-dependent solubility (e.g., using USP dissolution apparatus) or intestinal permeability (e.g., Caco-2 cell monolayers) .

Q. What analytical methods are recommended for quantifying trace impurities in this compound during stability studies?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210–230 nm). Optimize mobile phases (e.g., acetonitrile:phosphate buffer) to separate degradation products (e.g., hydrolyzed or oxidized derivatives) .

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor impurity profiles using LC-MS/MS and assign structures via fragmentation patterns .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.1% w/w for impurities) .

Q. How can computational modeling improve the design of this compound formulations for enhanced stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions between the compound and excipients (e.g., hydroxypropyl methylcellulose) to predict physical stability. Focus on hydrogen bonding and hygroscopicity .

- QbD Approach : Use software like Design-Expert® to optimize excipient ratios (e.g., polymers, surfactants) via response surface methodology. Key parameters: dissolution rate, hardness, and friability .

- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH. Analyze degradation kinetics using Arrhenius models to extrapolate shelf-life .

Data Reporting & Compliance

Q. What are the NIH-recommended practices for reporting preclinical studies involving this compound?

- Methodological Answer :

- Animal Studies : Adhere to ARRIVE 2.0 guidelines. Report strain, sex, age, and sample size justification. Include statistical methods (e.g., ANOVA with Tukey post hoc) .

- Data Transparency : Deposit raw data (e.g., pharmacokinetic curves, NMR spectra) in repositories like Figshare or Zenodo. Provide DOI links in the manuscript .

- Ethics Compliance : Include IACUC protocol numbers and confirm adherence to institutional animal care standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.